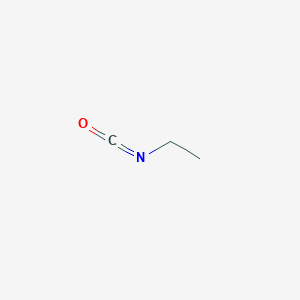

Ethyl isocyanate

Description

This compound is an isocyanate having an ethyl group attached to the nitrogen.

Structure

3D Structure

Properties

IUPAC Name |

isocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-4-3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDNUHPRLBTKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Record name | ETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059379 | |

| Record name | Ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl isocyanate appears as a colorless liquid. Less dense than water and insoluble in water. May irritate skin, eyes, and mucous membranes. May be lethal by Inhalation. Used to make pharmaceuticals and pesticides., Liquid; [Hawley] Colorless liquid; [CAMEO] | |

| Record name | ETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

60 °C | |

| Record name | ETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ether, Soluble in chlorinated and aromatic hydrocarbons | |

| Record name | ETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9031g/cu cm, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/ | |

| Record name | ETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.45 (Air = 1) | |

| Record name | ETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

17.5 [mmHg] | |

| Record name | Ethyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

109-90-0 | |

| Record name | ETHYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3431 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ISOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-isocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethane, isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B02YQ4MIR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physical and chemical properties of ethyl isocyanate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Isocyanate

Introduction

This compound (CAS No. 109-90-0) is a highly reactive organic compound with the chemical formula C₃H₅NO.[1][2] It belongs to the isocyanate class of compounds, characterized by the functional group -N=C=O.[3] This functional group makes it a potent electrophile, readily reacting with nucleophiles.[3] this compound appears as a colorless to pale yellow, pungent-smelling liquid.[1][3][4] It is a crucial intermediate in the synthesis of various pharmaceuticals, pesticides, ureas, and other carbamoyl (B1232498) compounds.[1][2] Due to its high volatility, flammability, and toxicity, stringent safety protocols are required for its handling and storage.[3][5]

Physical Properties

This compound is a volatile liquid that is less dense than water and insoluble in it.[1][2] It is, however, miscible with organic solvents like ethanol (B145695) and ether.[1][6] The physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 71.08 g/mol | [1][2][7] |

| Boiling Point | 60 °C (140 °F) at 760 mmHg | [1][2][8] |

| Melting Point | < -50 °C (< -58 °F) | [3][9][10] |

| Density | 0.898 g/mL at 25 °C | [2][8][11] |

| Vapor Pressure | 17.5 mmHg at 20°C / 4.34 psi at 20 °C | [1][2][8] |

| Vapor Density | 2.45 (Air = 1) | [1][6] |

| Flash Point | -6.7 °C (20 °F) | [2][3] |

| Refractive Index | 1.381 at 20 °C/D | [2][8] |

| Water Solubility | Insoluble (may react) | [1][2][9] |

| Log P (Octanol/Water) | 1.28 - 1.36 (calculated) | [9][12] |

Chemical Identifiers

For unambiguous identification, a compound is assigned various identifiers. The key identifiers for this compound are listed below.

| Identifier | Value | Source(s) |

| IUPAC Name | isocyanatoethane | [1] |

| CAS Number | 109-90-0 | [1][2][7] |

| EC Number | 203-717-9 | [1][7] |

| UN Number | 2481 | [1] |

| Molecular Formula | C₃H₅NO | [1][2][9] |

| Linear Formula | C₂H₅NCO | [7][13] |

| SMILES | CCN=C=O | [1][8] |

| InChI Key | WUDNUHPRLBTKOJ-UHFFFAOYSA-N | [1][8] |

| Synonyms | Isocyanic acid, ethyl ester; Isocyanatoethane | [1][2][3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the highly electrophilic carbon atom in the isocyanate (-N=C=O) group. This makes it highly susceptible to attack by nucleophiles.

Reactivity with Nucleophiles:

-

Water: this compound reacts with water, potentially violently if the water is hot, to form an unstable carbamic acid which then decomposes to ethylamine (B1201723) and carbon dioxide gas.[14][15][16] This reaction can cause dangerous pressure buildup in sealed containers.[7]

-

Alcohols and Amines: It readily reacts with alcohols to form urethanes (carbamates) and with amines to form urea (B33335) derivatives.[3][17] These reactions are fundamental to its use as a chemical intermediate.[3] The addition reaction can often be carried out under simple mixing and stirring conditions without the need for additional catalysts.[17]

-

Other Nucleophiles: Isocyanates can also react with other nucleophilic groups such as sulfhydryls (-SH).[1]

Stability and Decomposition:

-

This compound is stable when stored under cool, dry conditions, away from heat, moisture, and incompatible substances.[3][18] Recommended storage temperature is 2-8°C.[2][8]

-

When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[1][5][15]

-

It is incompatible with water, alcohols, strong acids, strong bases, amines, and oxidizing agents.

Polymerization:

-

The substance can undergo polymerization, which may be explosive when heated or involved in a fire.[15]

Experimental Protocols

Synthesis of this compound

Multiple synthetic routes for this compound exist. A general procedure involves the reaction of an ethylamine derivative with a phosgene (B1210022) equivalent.

-

General Method using Triphosgene (B27547): A common laboratory-scale synthesis involves the reaction of ethylamine with triphosgene (a safer alternative to phosgene gas) in an inert solvent like dichloromethane (B109758) (DCM), in the presence of a base such as triethylamine (B128534) to neutralize the HCl produced.[1]

-

Dissolve triphosgene in DCM in a reaction vessel.

-

Separately, prepare a solution of ethylamine in DCM.

-

Slowly add the ethylamine solution dropwise to the triphosgene solution under controlled temperature.

-

Subsequently, add a solution of triethylamine in DCM dropwise to the reaction mixture.

-

After the reaction is complete, the solvent is typically removed by rotary evaporation.

-

The crude this compound can then be purified, often by distillation.[14]

-

-

Method using Ethylamine Hydrochloride: An alternative one-step synthesis uses ethylamine hydrochloride and trichloromethyl carbonate in xylene with a catalyst, avoiding the direct use of phosgene.[3]

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of this compound.[10] For quantitative analysis, derivatization is often employed. The isocyanate is reacted with a reagent like di-n-butylamine (DBA) to form a stable urea derivative, which is then analyzed.[10][13] This indirect method allows for precise quantification.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS can be used for the determination of this compound, typically after derivatization with DBA.[10] This method is particularly useful for analyzing samples collected from air in impinger solutions.[10][17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring reactions involving isocyanates. The asymmetric stretch of the -N=C=O group gives a strong, sharp, and distinct absorption band in the region of 2250-2285 cm⁻¹.[12] The disappearance of this peak can be used to monitor the progress of a reaction in real-time.[12] In situ FTIR has also been used to study the decomposition and surface interactions of this compound on catalysts.[4]

Mandatory Visualizations

Caption: General reactivity of this compound with common nucleophiles.

Caption: Workflow for the safe handling and disposal of this compound.

Caption: Biochemical mechanism of transglutaminase inactivation.

Hazards and Safety

This compound is a hazardous substance that poses significant health and safety risks.

Health Hazards:

-

Inhalation: It is highly toxic and potentially lethal if inhaled.[1][15] Vapors can severely irritate the nose, throat, and lungs, causing coughing, shortness of breath, chemical bronchitis, and potentially fatal pulmonary edema.[5][10][14]

-

Skin and Eye Contact: Direct contact can cause severe irritation and burns to the skin and eyes.[5] It is a lachrymator, meaning it causes tearing.[10][14]

-

Sensitization: this compound is a skin and respiratory sensitizer.[5][14] Exposure may lead to an asthma-like allergy, where subsequent exposure to even very low levels can trigger severe asthma attacks.[5]

-

Ingestion: The material is toxic if swallowed.

Fire and Explosion Hazards:

-

Flammability: this compound is a highly flammable liquid and vapor, posing a dangerous fire hazard.[5][15] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][15]

-

Reactivity in Fire: In a fire, it can produce poisonous gases, including nitrogen oxides and hydrogen cyanide.[5] Containers may explode when heated or if contaminated with water.[5][15]

Safe Handling and Storage:

-

Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Storage: Store in tightly closed containers in a cool, dry, well-ventilated, and flame-proof area away from heat and ignition sources. It must be stored separately from incompatible materials.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, is essential.[3][7]

-

Spill Response: In case of a spill, evacuate the area, remove all ignition sources, and cover the spill with an inert, dry absorbent like activated charcoal. Do not use water. The collected material must be treated as hazardous waste.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102659631B - One-step synthesis of this compound - Google Patents [patents.google.com]

- 4. Evidence by in situ FTIR spectroscopy and isotopic effect of new assignments for isocyanate species vibrations on Ag/Al2O3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. m.remspec.com [m.remspec.com]

- 12. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orgsyn.org [orgsyn.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. epa.gov [epa.gov]

- 17. nj.gov [nj.gov]

- 18. This compound | C3H5NO | CID 8022 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Isocyanate (CAS Number 109-90-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl isocyanate (CAS No. 109-90-0) is a highly reactive organic compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, safety and handling protocols, and detailed experimental procedures for its synthesis, purification, and analysis. Furthermore, this guide delves into the compound's reactivity and known biological interactions, offering insights for professionals in drug development and research.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a volatile and highly flammable compound.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 109-90-0 | [2] |

| Molecular Formula | C3H5NO | [2] |

| Molecular Weight | 71.08 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Pungent | [1] |

| Boiling Point | 60 °C (lit.) | [3][4] |

| Melting Point | < -50 °C | [2][3] |

| Density | 0.898 g/mL at 25 °C (lit.) | [3][4] |

| Vapor Pressure | 224.268 mmHg at 20 °C | [1] |

| Refractive Index (n20/D) | 1.381 (lit.) | [3][4] |

| Flash Point | -6.7 °C to -10 °C (closed cup) | [2][5] |

| Solubility | Soluble in aromatic and chlorinated hydrocarbons; reacts with water. | [1][6] |

Safety and Handling

This compound is classified as a hazardous substance and requires strict safety protocols for handling and storage.[1][7]

Table 2: Hazard and Safety Information for this compound

| Hazard Classification | GHS Statements | Precautionary Measures |

| Highly Flammable Liquid and Vapour | H225 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7][8] |

| Fatal if Inhaled | H330 | Do not breathe vapor. Use only outdoors or in a well-ventilated area.[7] |

| Causes Skin Irritation | H315 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[7] |

| Causes Serious Eye Irritation | H319 | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[7] |

| May Cause Allergy or Asthma Symptoms | H334 | In case of inadequate ventilation wear respiratory protection.[7] |

| May Cause Respiratory Irritation | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[8] It is sensitive to moisture and should be kept away from water, alcohols, amines, strong bases, and oxidizing agents.[1][9]

First Aid:

-

Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Experimental Protocols

Synthesis of this compound

This method involves the reaction of ethylamine (B1201723) or its salt with a phosgene (B1210022) equivalent like triphosgene (B27547).

Materials:

-

Ethylamine hydrochloride

-

Triphosgene (or a solution of phosgene)

-

Anhydrous Dichloromethane (DCM) or Xylene

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Reaction flask, dropping funnel, condenser, and nitrogen inlet

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a dry, nitrogen-flushed reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Dissolve ethylamine hydrochloride in anhydrous DCM or xylene in the reaction flask.[8]

-

In a separate flask, prepare a solution of triphosgene in anhydrous DCM.

-

Cool the ethylamine hydrochloride solution to 0 °C in an ice bath.

-

Slowly add the triphosgene solution dropwise to the stirred ethylamine hydrochloride solution.

-

After the addition of triphosgene, slowly add triethylamine dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with cold, dilute hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

The crude this compound can then be purified by fractional distillation.

This method avoids the direct handling of phosgene gas.[10]

Materials:

-

Ethylamine hydrochloride

-

Trichloromethyl carbonate

-

Xylene

-

Catalyst (e.g., a mixture of an alkylammonium salt and benzyl (B1604629) ammonium (B1175870) salt)[10]

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Dissolve ethylamine hydrochloride in xylene in the reaction vessel.[10]

-

Add the catalyst to the mixture.[10]

-

Heat the mixture to reflux to remove any residual water.[10]

-

Prepare a solution of trichloromethyl carbonate in xylene.

-

Slowly add the trichloromethyl carbonate solution dropwise to the heated reaction mixture.[10]

-

Maintain the reaction at reflux until completion, monitoring the progress by GC.[10]

-

After the reaction is complete, the this compound is separated from the reaction mixture by fractional distillation.[10]

Purification of this compound

Fractional distillation is the primary method for purifying this compound due to its liquid nature and volatility.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Heat the distillation flask gently using a heating mantle.

-

Slowly increase the temperature and observe the vapor rising through the fractionating column.

-

Collect the fraction that distills at the boiling point of this compound (60 °C) in a pre-weighed, cooled receiving flask.[3][4]

-

Discard the initial lower-boiling fraction and the higher-boiling residue.

-

Store the purified this compound in a tightly sealed container under a nitrogen atmosphere in a refrigerator.

Analytical Methods

GC is a suitable method for assessing the purity of this compound and for monitoring reaction progress.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar compounds (e.g., DB-5 or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable anhydrous solvent (e.g., dichloromethane, toluene).

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Interpretation: Identify the peak corresponding to this compound based on its retention time, which should be compared to a known standard. Purity can be estimated from the relative peak area.

HPLC analysis of isocyanates often requires derivatization to form a stable, UV-active or fluorescent compound.

Derivatization Reagent: 1-(2-Methoxyphenyl)piperazine (MOPP) or a similar amine.

Procedure:

-

Derivatization: React a known amount of the this compound sample with an excess of the derivatizing agent in a suitable solvent (e.g., acetonitrile). The reaction forms a stable urea (B33335) derivative.

-

HPLC System:

-

HPLC with a UV or fluorescence detector.

-

Reversed-phase C18 column.

-

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

-

Analysis: Inject the derivatized sample into the HPLC system.

-

Quantification: The concentration of this compound in the original sample can be determined by comparing the peak area of the derivative to a calibration curve prepared from known standards.

Reactivity and Biological Interactions

The high reactivity of the isocyanate group (-N=C=O) is central to the utility and the toxicity of this compound. It acts as a potent electrophile.

General Reactivity

This compound readily reacts with various nucleophiles. These reactions are fundamental to its application in synthesizing a wide range of compounds, including pharmaceuticals and pesticides.[2]

Biological Interactions and Signaling Pathways

The toxicity of this compound is attributed to its indiscriminate reaction with biological macromolecules.

Glutathione is a critical antioxidant in the body. This compound can deplete GSH levels by reacting with its sulfhydryl group, leading to oxidative stress.[11]

This compound has been shown to be an active site-directed inactivator of guinea pig liver transglutaminase.[11] It is believed to form a covalent bond with a critical sulfhydryl group in the enzyme's active site.[11]

Applications in Drug Development

The reactivity of the isocyanate group makes this compound a valuable building block in the synthesis of pharmaceuticals. It is used to introduce the ethylcarbamoyl moiety into molecules, which can be important for biological activity. Isocyanates are key intermediates in the production of various drugs, including certain anti-allergy agents and anodynes.[10] The ability to react with amines on proteins also opens avenues for its use in bioconjugation and the development of targeted therapies, although its high reactivity and potential for non-specific binding present significant challenges that must be carefully managed in drug design.[12]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant industrial importance, particularly in the synthesis of pharmaceuticals. Its proper handling and a thorough understanding of its chemical properties are paramount for its safe and effective use. The experimental protocols and biological insights provided in this guide are intended to support researchers and drug development professionals in their work with this compound. Further research into the specific biological pathways affected by this compound will continue to be an important area of study.

References

- 1. Alkyl isocyanates as active site-directed inactivators of guinea pig liver transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. eaht.org [eaht.org]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 9. epa.gov [epa.gov]

- 10. Purification [chem.rochester.edu]

- 11. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data for Ethyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl isocyanate (C₃H₅NO), a key reagent in synthetic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR data for this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 3.33 | Quartet (q) | 2H | -CH₂- |

| 1.29 | Triplet (t) | 3H | -CH₃ |

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 121.4 | -N=C=O |

| 42.1 | -CH₂- |

| 14.5 | -CH₃ |

Solvent: CDCl₃

Experimental Protocols

¹H and ¹³C NMR Spectroscopy:

A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃). For ¹H NMR, approximately 5-25 mg of the compound is used, while for ¹³C NMR, a more concentrated solution of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable time. The solution is then filtered into a 5 mm NMR tube. The spectrum is recorded on a 90 MHz NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 - 2285 | Strong, Sharp | Asymmetric N=C=O stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (aliphatic) |

Sample Preparation: Liquid Film

The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretch of the isocyanate functional group, which typically appears in the range of 2250-2285 cm⁻¹. A combination band for this stretch has also been observed around 2260 cm⁻¹.[2]

Experimental Protocol

Liquid Film IR Spectroscopy:

A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then pressed together to form a thin liquid film. The assembled plates are placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the clean plates is typically run first and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Data Presentation

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 71 | 60.6 | [CH₃CH₂NCO]⁺ (Molecular Ion) |

| 56 | 100.0 | [CH₂NCO]⁺ |

| 42 | 8.8 | [NCO]⁺ |

| 29 | 3.5 | [CH₃CH₂]⁺ |

| 28 | 18.8 | [CH₂=CH₂]⁺ |

| 27 | 11.3 | [C₂H₃]⁺ |

Ionization Method: Electron Ionization (EI)[3]

Experimental Protocol

Electron Ionization Mass Spectrometry:

A small amount of this compound is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated and separated by a mass analyzer according to their mass-to-charge ratio. A detector then records the abundance of each ion.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways of this compound in EI-MS.

References

Ethyl isocyanate reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Ethyl Isocyanate with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, water, and thiols. This compound is a highly reactive electrophile due to the electron-deficient carbon atom within its isocyanate group (–N=C=O).[1][2] This inherent reactivity makes it a valuable reagent in organic synthesis for the formation of ureas, carbamates (urethanes), and thiocarbamates. This document details the underlying mechanisms of these nucleophilic addition reactions, presents available quantitative kinetic data in structured tables, and provides detailed experimental protocols for key transformations. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified design parameters for clarity and accessibility.

Core Reactivity: The Isocyanate Group

The high reactivity of this compound is centered on the electrophilic nature of the central carbon atom in the isocyanate functional group.[1] This carbon is bonded to two highly electronegative atoms (nitrogen and oxygen), creating a significant partial positive charge and making it an attractive target for nucleophiles. Reactions with nucleophiles proceed via a nucleophilic addition mechanism across the C=N double bond.[3][4] Electron-withdrawing substituents on the nucleophile generally decrease the reaction rate, while electron-donating groups increase it. Conversely, electron-withdrawing groups attached to the isocyanate itself enhance its electrophilicity and reactivity.[5]

Caption: General mechanism of nucleophilic addition to this compound.

Reactions with Specific Nucleophiles

This compound reacts readily with a wide range of nucleophiles containing an active hydrogen atom. The general order of reactivity for common nucleophiles is: aliphatic amines > aromatic amines > primary alcohols ≈ water > thiols > phenols.[6]

Reaction with Amines (Urea Formation)

The reaction between this compound and primary or secondary amines is typically very rapid and exothermic, yielding N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively.[3][6] These reactions often proceed to completion at room temperature without the need for a catalyst.[2] Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity.[6]

Caption: Formation of a substituted urea (B33335) derivative.

Reaction with Alcohols (Carbamate/Urethane Formation)

Alcohols react with this compound to form carbamates, commonly known as urethanes.[3][7] This reaction is the foundation of polyurethane chemistry. The reaction rate is generally slower than with amines and is often accelerated by catalysts such as tertiary amines or organometallic compounds.[6] The reactivity of alcohols follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[6]

Caption: Formation of a carbamate (B1207046) (urethane) derivative.

Reaction with Water (Hydrolysis)

This compound reacts with water in a process known as hydrolysis. The initial product is an unstable carbamic acid, which rapidly decomposes to form ethylamine (B1201723) and carbon dioxide gas.[3] This reaction is significant in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent.[3] The hydrolysis of isocyanates is expected to be the primary degradation pathway in moist environments.[1] While specific kinetic data for this compound is limited, the half-life for the related mthis compound in water is on the order of minutes.[1]

Caption: Hydrolysis of this compound to ethylamine and CO₂.

Reaction with Thiols (Thiocarbamate Formation)

Thiols react with this compound to produce thiocarbamates. This reaction is generally slower than the corresponding reaction with alcohols and almost always requires a catalyst, typically a strong base like a tertiary amine (e.g., triethylamine) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8][9] The reaction is considered a "click" reaction due to its efficiency and high yield under catalyzed conditions.[9][10]

Caption: Formation of a thiocarbamate derivative.

Quantitative Reaction Data

Quantitative kinetic data for this compound is sparse in the literature. However, studies on analogous systems provide valuable insights. The following tables summarize available quantitative and semi-quantitative data.

Table 1: Reaction Kinetics of this compound with 1-Butanethiol [8]

| Catalyst (Triethylamine) Conc. (mol/L) | Second-Order Rate Constant (k) (L·mol⁻¹·min⁻¹) | Temperature (°C) | Solvent |

| 0.050 | 0.0422 | 30 | Toluene |

| 0.025 | 0.0219 | 30 | Toluene |

Table 2: Comparative Reactivity and Hydrolysis Data

| Reaction | Nucleophile | Relative Rate | Conditions / Notes | Source |

| Urea Formation | Aliphatic Amine | Very Fast | Typically no catalyst needed. | [6] |

| Carbamate Formation | Primary Alcohol | Moderate | Often requires catalysis. | [6] |

| Hydrolysis | Water | Moderate | Half-life for mthis compound is ~9-20 min at 15-25°C. | [1] |

| Thiocarbamate Formation | Thiol | Slow | Requires catalyst for practical rates. | [4][8] |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on published procedures. Caution: this compound is a toxic and moisture-sensitive lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]

Protocol for Reaction with an Amine (e.g., 4-Chloropyridin-2-amine)[2]

-

Apparatus Setup: In a dry reaction vessel suitable for microwave heating, suspend 4-chloropyridin-2-amine (1.0 eq) in anhydrous chloroform.

-

Reagent Addition: Add this compound (2.0 eq) to the suspension.

-

Reaction Execution: Seal the vessel and heat in a microwave reactor to 100°C for approximately 1 hour.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, concentrate the solution under reduced pressure to yield the crude product, 1-(4-chloropyridin-2-yl)-3-ethylurea.

-

Purification: The product can be purified further by recrystallization or column chromatography if necessary.

Protocol for Kinetic Analysis of the Reaction with a Thiol[8]

This protocol outlines a method for determining reaction rates by monitoring the disappearance of the isocyanate.

References

- 1. This compound | C3H5NO | CID 8022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. poliuretanos.net [poliuretanos.net]

- 7. homework.study.com [homework.study.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. upcommons.upc.edu [upcommons.upc.edu]

- 10. rsc.org [rsc.org]

Synthesis of Ethyl Isocyanate from Ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for producing ethyl isocyanate from ethylamine (B1201723). The following sections provide a comprehensive overview of both phosgene-based and non-phosgene methodologies, complete with experimental protocols, quantitative data, and process visualizations to facilitate understanding and replication in a research and development setting.

Phosgene-Based Synthesis Routes

The reaction of ethylamine or its salts with phosgene (B1210022) or phosgene equivalents remains a prevalent method for the industrial and laboratory-scale synthesis of this compound. These methods are characterized by high yields but necessitate stringent safety precautions due to the extreme toxicity of phosgene.

Direct Phosgenation of Ethylamine

The traditional and most direct method involves the reaction of ethylamine with phosgene. This process is typically carried out in a two-step "cold-hot" phosgenation process to minimize the formation of urea (B33335) by-products. Initially, ethylamine is reacted with phosgene at low temperatures to form an intermediate, which is then treated with additional phosgene at elevated temperatures to yield this compound.[1]

To mitigate side reactions, the amine can first be converted to its hydrochloride salt before reacting with phosgene.[2]

Synthesis using Phosgene Equivalents

To avoid the direct handling of phosgene gas, solid or liquid phosgene equivalents such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and trichloromethyl carbonate are widely used. These reagents are safer to handle and transport, releasing phosgene in situ.

A patented one-step synthesis method provides a high-yield route to this compound from ethylamine hydrochloride using trichloromethyl carbonate in the presence of a catalyst.[3][4] This process effectively avoids the direct use of phosgene gas.[3][4]

Experimental Protocol: [4]

-

Catalyst Preparation: A mixture of a commercially available alkylammonium salt and benzyl (B1604629) ammonium (B1175870) (1:4.2 ratio) is refluxed in ether for 1 hour. The resulting solid is cooled, centrifuged, dried, and pulverized.

-

Reaction:

-

180 kg of ethylamine hydrochloride is added to a reactor with mixed xylenes (B1142099) and refluxed at 138°C to remove water until the moisture content is ≤ 200 ppm.

-

The mixture is cooled to below 40°C, and 8 kg of the prepared catalyst is added.

-

The temperature is raised to and maintained at 135-137°C.

-

A xylene solution of 260 kg of trichloromethyl carbonate is added dropwise at a rate of 28 kg/h . The reaction is monitored until completion.

-

-

Purification: The reaction mixture is transferred to a distillation still and heated to reflux to remove acidic gases. The target product, this compound, is collected at 60°C.

Quantitative Data:

| Reactant/Product | Amount |

| Ethylamine Hydrochloride | 180 kg |

| Trichloromethyl Carbonate | 260 kg |

| Catalyst | 8 kg |

| Xylene | Solvent |

| Product Yield | ≥ 87% |

| Product Purity (GC) | > 99% |

A general laboratory-scale procedure for the synthesis of isocyanates from primary amines using triphosgene is also well-established.[5][6]

Experimental Protocol: [5]

-

A solution of triphosgene (e.g., 10 mmol) in a suitable solvent like dichloromethane (B109758) (DCM) is prepared.

-

A solution of the primary amine (e.g., ethylamine, 10 mmol) in DCM is added dropwise to the triphosgene solution.

-

Triethylamine (e.g., 3 ml) in DCM is then added dropwise to the reaction mixture.

-

The solvent is removed under reduced pressure (rotary evaporator).

-

The resulting crude this compound can be purified by distillation.

Logical Relationship: Phosgene and Phosgene-Equivalent Pathways

Caption: Phosgene-based synthesis pathways for this compound.

Non-Phosgene Synthesis Routes

Growing environmental and safety concerns have driven the development of phosgene-free synthesis methods for isocyanates. These routes often involve the formation and subsequent thermal decomposition of a carbamate (B1207046) intermediate.

The Dimethyl Carbonate (DMC) Method

A promising non-phosgene route involves the reaction of amines with dimethyl carbonate (DMC) to form a carbamate, which is then thermally decomposed to the isocyanate.[7][8] This method is considered more environmentally friendly due to the lower toxicity of the reagents.[7]

The synthesis proceeds in two main steps:

-

Carbamate Formation: Ethylamine is reacted with dimethyl carbonate, typically in the presence of a catalyst, to form ethyl N-methylcarbamate.

-

Carbamate Decomposition: The formed carbamate is then heated, often with a catalyst, to yield this compound and methanol.

Experimental Workflow: Dimethyl Carbonate Method

Caption: Non-phosgene synthesis via the dimethyl carbonate pathway.

While specific quantitative data and detailed protocols for the synthesis of this compound via the DMC method are not as readily available in the reviewed literature as for phosgene-based methods, the general principle is well-established for various amines.[7]

Synthesis from Ethyl Carbamate

This compound can also be synthesized from ethyl carbamate. This process typically involves the decomposition of the carbamate.[9]

Reaction of Ethylamine with Carbon Dioxide

Another phosgene-free approach involves the utilization of carbon dioxide as a C1 source. The process involves the reaction of a primary amine with CO2 to form a carbamate salt, which is then dehydrated to the isocyanate.[10]

Experimental Protocol (General for Primary Amines): [10]

-

Carbon dioxide is bubbled through a cooled solution (-5 to -10°C) of the primary amine (e.g., ethylamine) in a solvent like dichloromethane to form the corresponding carbamate salt.

-

The solution is then treated with a dehydrating agent system, such as phosphoryl chloride (POCl3) followed by a Mitsunobu zwitterion (prepared from diisopropylazodicarboxylate (B7806520) and a phosphine), to facilitate the dehydration to the isocyanate.

Logical Relationship: Non-Phosgene Pathways

Caption: Overview of non-phosgene synthesis routes for this compound.

Summary and Outlook

The synthesis of this compound from ethylamine can be achieved through both well-established phosgene-based methods and emerging non-phosgene alternatives. While phosgenation and the use of its equivalents offer high yields and are well-documented, the inherent hazards of phosgene are a significant drawback. Non-phosgene routes, particularly those utilizing dimethyl carbonate or carbon dioxide, represent a safer and more environmentally benign approach. Further research and process optimization in these non-phosgene methods are crucial for their broader adoption in industrial and pharmaceutical applications. This guide provides the foundational knowledge for selecting and implementing a suitable synthesis strategy based on the specific requirements of scale, safety, and environmental considerations.

References

- 1. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 2. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 3. CN102659631A - One-step synthesis of this compound - Google Patents [patents.google.com]

- 4. CN102659631B - One-step synthesis of this compound - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

An In-depth Technical Guide on the Thermal Decomposition Products of Ethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isocyanate (C₂H₅NCO) is a reactive organic compound utilized in the synthesis of various pharmaceuticals and pesticides. Understanding its thermal decomposition behavior is critical for ensuring safety, predicting reaction byproducts, and developing robust manufacturing processes. This technical guide provides a comprehensive overview of the thermal decomposition products of this compound, detailing the primary products, reaction stoichiometry, and the experimental methodologies used for their identification and quantification.

Primary Thermal Decomposition Products

The thermal decomposition of this compound in the gas phase primarily yields three main products: methane (B114726) (CH₄), hydrogen cyanide (HCN), and carbon monoxide (CO).[1][2][3] The overall stoichiometry of this decomposition reaction has been established as:

C₂H₅NCO → CH₄ + HCN + CO [1][2][3]

This reaction stoichiometry indicates a clean decomposition into simple, stable gaseous products under the studied conditions.

Quantitative Analysis of Decomposition Products

The primary research conducted by P. G. Blake and S. Ijadi-Maghsoodi provides the most definitive quantitative data on the thermal decomposition of this compound. Their work established the kinetics of the reaction, noting that at 500°C, the decomposition follows a 1.5-order rate expression with a rate constant of 3.03 x 10⁻³ M⁻¹/²s⁻¹.[1][2]

While specific yields under varying conditions are not extensively tabulated in publicly available literature, the established 1:1:1 stoichiometry of the primary products provides a fundamental basis for quantitative assessment.

Table 1: Primary Thermal Decomposition Products of this compound and Their Properties

| Product | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Methane | CH₄ | 16.04 | Flammable gas, primary component of natural gas. |

| Hydrogen Cyanide | HCN | 27.03 | Colorless, highly toxic gas with a faint, bitter almond-like odor. |

| Carbon Monoxide | CO | 28.01 | Colorless, odorless, tasteless, and toxic gas. |

Experimental Protocols

General Experimental Workflow for Gas-Phase Pyrolysis

A typical experimental setup for studying the thermal decomposition of a volatile compound like this compound would involve the following steps:

-

Sample Introduction: A known quantity of liquid this compound is vaporized and introduced into a pre-heated reactor. This is often done by injecting the liquid into a heated inlet connected to the reactor.

-

Pyrolysis: The vaporized this compound is passed through a heated reactor, typically a tube furnace, where thermal decomposition occurs at a controlled temperature and pressure.

-

Product Collection: The gaseous products exiting the reactor are collected for analysis. This can be done by trapping them in a cold trap or by directly feeding them into an analytical instrument.

-

Product Analysis and Quantification: The collected gas mixture is analyzed to identify and quantify the decomposition products. A common and effective technique for this is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) .

-

Gas Chromatography (GC): Separates the different components of the gas mixture based on their volatility and interaction with a stationary phase in a capillary column.

-

Mass Spectrometry (MS): Detects and identifies the separated components based on their mass-to-charge ratio, providing a "chemical fingerprint" for each product.

-

Diagram 1: Generalized Experimental Workflow for Pyrolysis-GC/MS Analysis

A generalized workflow for the analysis of pyrolysis products.

Analytical Methods for Product Quantification

For the specific primary products of this compound decomposition, the following analytical considerations are relevant:

-

Methane (CH₄): Readily quantifiable by GC with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).

-

Hydrogen Cyanide (HCN): Can be analyzed by GC, but may require specific column materials to prevent peak tailing.[4] Other methods include colorimetric techniques and ion-selective electrodes.

-

Carbon Monoxide (CO): Typically analyzed by GC-TCD or by using a methanizer to convert CO to CH₄ for subsequent detection by FID, which offers higher sensitivity.

Proposed Decomposition Pathway

The thermal decomposition of this compound is believed to proceed through a chain reaction mechanism. While a definitive, universally accepted detailed mechanism is complex, a simplified logical pathway can be proposed based on the observed products.

Diagram 2: Simplified Logical Decomposition Pathway

A simplified representation of the decomposition process.

Conclusion

The thermal decomposition of this compound primarily yields methane, hydrogen cyanide, and carbon monoxide in a 1:1:1 stoichiometric ratio. The reaction kinetics at 500°C are established to be 1.5-order. Understanding these decomposition products and the methodologies for their analysis is essential for professionals working with this compound in research, development, and manufacturing. The information presented in this guide serves as a foundational resource for assessing the thermal stability of this compound and for implementing appropriate safety and handling protocols. Further research to elucidate the detailed reaction mechanism and to quantify product yields under a broader range of conditions would be beneficial for a more complete understanding of this process.

References

Technical Guide: Solubility and Handling of Ethyl Isocyanate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Ethyl isocyanate is a hazardous substance that is highly flammable, toxic, and reactive. All handling should be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Introduction

This compound (CAS No. 109-90-0) is a highly reactive organic compound characterized by the isocyanate functional group (-N=C=O) attached to an ethyl group.[1] It appears as a colorless liquid with a pungent odor.[1] This reagent is a critical building block in organic synthesis, particularly in the pharmaceutical and pesticide industries, due to the electrophilic nature of the isocyanate carbon, which readily reacts with nucleophiles.[1] Its utility in creating urea (B33335) and urethane (B1682113) linkages makes it a valuable intermediate in the synthesis of a wide array of complex molecules.

Understanding the solubility and reactivity of this compound in various organic solvents is paramount for its effective use in synthesis, ensuring optimal reaction conditions, and maintaining a safe laboratory environment. This guide provides a comprehensive overview of its solubility profile, reactivity, key experimental protocols, and safety procedures.

Physical and Chemical Properties

A summary of key physical and chemical properties for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅NO | [1] |

| Molecular Weight | 71.08 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 60 °C | [1] |

| Density | 0.898 g/mL at 25 °C | |

| Flash Point | -10 °C (closed cup) | [2] |

| Vapor Pressure | 4.34 psi (20 °C) | |

| Refractive Index (n20/D) | 1.381 |

Solubility Profile of this compound

The following table summarizes the known solubility and reactivity characteristics of this compound in various classes of organic solvents.

| Solvent Class | Specific Solvent Examples | Interaction | Reactivity & Notes | Reference(s) |

| Protic Solvents (Alcohols) | Ethanol | Miscible | Highly Reactive. Reacts with the hydroxyl (-OH) group to form carbamate (B1207046) (urethane) derivatives. This reaction is often exothermic. | [1] |

| Ethers | Diethyl Ether | Miscible | Generally inert under anhydrous conditions, making it a suitable reaction solvent. | [1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Generally inert under anhydrous conditions. Toluene is a common solvent for reactions involving isocyanates, such as in NCO content determination. | [1] |

| Chlorinated Hydrocarbons | Chloroform, Dichloromethane | Soluble | Generally inert under anhydrous conditions, suitable for use as a reaction medium. | [1] |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | Generally considered a suitable solvent. However, at elevated temperatures (>60 °C), isocyanates can react directly with DMF.[1][8] | [1][8] |

| Ketones | Acetone (B3395972) | Soluble | Generally suitable as a solvent, but careful consideration of potential side reactions (e.g., with enolates under basic conditions) is advised. | |

| Aqueous | Water | Insoluble | Highly Reactive. Reacts with water to form an unstable carbamic acid, which decomposes to ethylamine (B1201723) and carbon dioxide gas. This can cause pressure buildup in closed containers. | [1][5][6] |

Reactivity of the Isocyanate Group

The solubility of this compound is intrinsically linked to its high reactivity. The isocyanate group (-N=C=O) readily undergoes addition reactions with nucleophiles such as alcohols, amines, and water. This reactivity is fundamental to its application in synthesis but also dictates solvent choice and handling requirements.

Experimental Protocols

Accurate determination of solubility and concentration is crucial for reproducible research. The following sections detail relevant experimental methodologies.

Protocol: Determination of Isocyanate Solubility

A precise method for determining the solubility of reactive gases and liquids like isocyanates is the bubble flow reactor method . This technique measures the partitioning of the compound between the gas and liquid phases to determine the Henry's Law constant, a direct measure of solubility.

Methodology:

-

Gas Stream Generation: A stable, quantifiable gas stream of this compound is produced. This can be achieved using a capillary diffusion system where the pure compound is gently heated to establish a constant diffusion rate into a carrier gas (e.g., N₂).

-

Equilibration: The gas stream is bubbled through the organic solvent of interest in a temperature-controlled reactor vessel. The flow rate and liquid volume are precisely known.

-

Detection: The concentration of this compound in the gas stream exiting the reactor is measured using a sensitive and selective detector.

-

Data Analysis: The exponential decay of the analyte's signal due to its dissolution and reaction in the solvent is measured. The decay rates, when plotted against the ratio of gas flow rate to liquid volume, allow for the calculation of the Henry's Law solubility constant.

Protocol: Determination of Isocyanate (-NCO) Content

The concentration of the reactive -NCO group is a critical quality parameter. The most common method is the dibutylamine back-titration method .

Methodology:

-

Sample Preparation: A known mass of the isocyanate-containing sample is accurately weighed into a flask and dissolved in an inert, dry solvent (e.g., toluene).

-

Reaction: A known excess of di-n-butylamine solution (in toluene) is added to the flask. The amine reacts quantitatively with the isocyanate groups to form urea. The reaction is allowed to proceed for a set time (e.g., 15 minutes) to ensure completion.

-

Titration: A co-solvent like isopropanol (B130326) or acetone is added to ensure solubility of all components. The excess, unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid (HCl) using a potentiometric titrator or a colorimetric indicator.

-

Blank Determination: A blank titration is performed using the same procedure but without the isocyanate sample.

-

Calculation: The -NCO content is calculated based on the difference in the volume of HCl titrant required for the blank and the sample.

Biological Interactions & Mechanism of Action

In biological systems, the high reactivity of isocyanates allows them to interact with various biomolecules. This compound has been shown to be an effective inactivator of guinea pig liver transglutaminase. The mechanism involves the direct reaction of the isocyanate with a critical sulfhydryl group (-SH) in the enzyme's active site.

This reaction forms an N-ethylthiocarbamyl ester, covalently modifying the enzyme and inhibiting its catalytic activity.[1] This illustrates a key pathway for the toxicological effects of aliphatic isocyanates.

Safe Handling, Storage, and Spill Management

Due to its hazardous nature, strict safety protocols must be followed when working with this compound.

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.

-

Store away from incompatible materials such as water, alcohols, amines, acids, bases, and oxidizing agents.[6]

Handling:

-

Use only within a certified chemical fume hood.

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, nitrile), safety goggles, a face shield, and a lab coat.

-

Avoid inhalation of vapors. Standard organic vapor respirators are not adequate; an air-supplying respirator may be required for higher concentrations.[6]

Spill Management: Immediate action is required to neutralize spills. Do not use water alone, as this will generate CO₂ gas and potentially rupture containers.[6] A specialized decontamination solution should be used.

References

- 1. This compound | C3H5NO | CID 8022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. upchemusa.com [upchemusa.com]

- 3. Tableau de miscibilité des solvants [sigmaaldrich.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. iloencyclopaedia.org [iloencyclopaedia.org]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. researchgate.net [researchgate.net]

The Impact of Electron-Withdrawing Groups on Isocyanate Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the profound influence of electron-withdrawing groups on the reactivity of isocyanates. Understanding these electronic effects is paramount for professionals in chemical research and drug development, as it enables the precise tuning of reaction kinetics and the rational design of novel molecules with desired reactivity profiles. This document delves into the core principles governing isocyanate chemistry, presents quantitative data on reactivity, details key experimental protocols for kinetic analysis, and provides visual representations of reaction mechanisms and experimental workflows.

Core Principles of Isocyanate Reactivity

The reactivity of the isocyanate group (–N=C=O) is fundamentally dictated by the electrophilic character of the central carbon atom. This carbon is electron-deficient due to the high electronegativity of the adjacent nitrogen and oxygen atoms, making it susceptible to nucleophilic attack. The general mechanism involves the attack of a nucleophile, such as an alcohol or an amine, on the carbonyl carbon, followed by proton transfer to the nitrogen atom.

Electron-withdrawing groups (EWGs) attached to the organic moiety of the isocyanate play a crucial role in modulating this reactivity. By inductively pulling electron density away from the isocyanate group, EWGs further increase the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the isocyanate more susceptible to nucleophilic attack, thereby accelerating the reaction rate.[1] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon and thus reduce the reaction rate.[1]

Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring itself.[1] This effect can be further amplified by the introduction of additional EWGs onto the aromatic ring.[1]

The quantitative relationship between the electronic properties of substituents and the reaction rate of isocyanates can be described by the Hammett equation:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction of a substituted isocyanate.

-

k₀ is the rate constant for the reaction of the unsubstituted isocyanate.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value for isocyanate reactions indicates that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values).

Data Presentation: The Effect of Substituents on Reaction Rates

The following tables summarize quantitative data on the reaction rates of various isocyanates, illustrating the impact of electron-withdrawing and electron-donating groups.

Table 1: Second-Order Rate Constants for the Reaction of Substituted Phenyl Isocyanates with n-Butanol in Dioxane at 25°C

| Substituent (para-) | Hammett Constant (σp) | Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) |

| -OCH₃ | -0.27 | 1.8 |

| -CH₃ | -0.17 | 3.5 |

| -H | 0.00 | 6.0 |

| -Cl | +0.23 | 15.0 |

| -Br | +0.23 | 16.0 |

| -NO₂ | +0.78 | 130.0 |

Data compiled and adapted from literature sources.

Table 2: Pseudo-First-Order Rate Constants for the Reaction of Phenyl Isocyanate with Various Alcohols in DMSO at 30°C

| Alcohol | Rate Constant (k) x 10⁻³ (s⁻¹) |

| Primary (Glycerol) | 3.83 |

| Secondary (Glycerol) | 1.00 |

| Sorbitol (kOH(6)) | 8.43 |

| Sorbitol (kOH(1)) | 6.91 |

Data extracted from a kinetic study on biocompatible crosslinking agents.[2]

Experimental Protocols

Accurate determination of isocyanate reactivity relies on precise experimental methodologies. The two primary techniques employed are the determination of NCO content by titration and the monitoring of reaction kinetics by in-situ spectroscopy.

Determination of Isocyanate Content (%NCO) by Titration (ASTM D2572)

This method determines the amount of unreacted isocyanate groups in a sample through back-titration.

Materials:

-

Di-n-butylamine (DBA) solution in a suitable solvent (e.g., toluene (B28343) or THF)

-

Standardized hydrochloric acid (HCl) solution

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

2-Propanol (Isopropyl alcohol)

-

Bromphenol blue indicator or a potentiometric titrator

-

Erlenmeyer flasks, burette, pipette, magnetic stirrer

Procedure:

-

Sample Preparation: Accurately weigh a sample of the isocyanate-containing material into a dry Erlenmeyer flask.

-

Reaction with DBA: Add a known excess of the di-n-butylamine solution to the flask using a volumetric pipette. The DBA reacts quantitatively with the isocyanate groups.

-

Stirring: Stopper the flask and stir the solution for a specified time (e.g., 15 minutes) to ensure complete reaction.[3]

-

Quenching: Add 2-propanol to the flask to quench any unreacted isocyanate.[3]

-